5-Methoxy-3-(4-methylphenyl)benzoic acid

描述

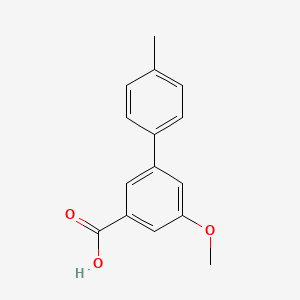

5-Methoxy-3-(4-methylphenyl)benzoic acid: is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a 4-methylphenyl group at the 3-position of the benzoic acid core

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methoxy-3-(4-methylphenyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

The reaction proceeds as follows:

- Preparation of the arylboronic acid and aryl halide precursors.

- Mixing the precursors with the palladium catalyst and base in the chosen solvent.

- Heating the reaction mixture to the desired temperature and maintaining it for the specified time.

- Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall quality of the final product.

化学反应分析

Types of Reactions

5-Methoxy-3-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or alkane.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 5-methoxy-3-(4-methylphenyl)benzaldehyde or this compound.

Reduction: Formation of 5-methoxy-3-(4-methylphenyl)benzyl alcohol or 5-methoxy-3-(4-methylphenyl)benzene.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Anti-Inflammatory Applications

One of the primary applications of 5-Methoxy-3-(4-methylphenyl)benzoic acid is in the treatment of inflammatory diseases. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, making this compound a candidate for further investigation.

Case Studies

- Rheumatoid Arthritis : In studies involving animal models of rheumatoid arthritis, compounds similar to this compound demonstrated a reduction in joint swelling and pain, indicating potential efficacy in human applications .

- Osteoarthritis : Preclinical trials have shown that such compounds can alleviate symptoms associated with osteoarthritis by decreasing inflammation in joint tissues .

Potential Therapeutic Uses

Beyond its anti-inflammatory properties, this compound may have additional therapeutic applications:

Pain Management

The compound's analgesic properties make it a candidate for pain relief formulations, particularly for conditions where inflammation is a contributing factor.

Veterinary Medicine

Research into veterinary applications suggests that similar compounds can be used to treat inflammatory conditions in animals, potentially expanding the use of this compound into veterinary pharmaceuticals .

作用机制

The mechanism of action of 5-Methoxy-3-(4-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxy and methylphenyl groups can influence the compound’s binding affinity and selectivity for these targets, affecting its overall efficacy and safety profile.

相似化合物的比较

Similar Compounds

- 5-Methoxy-3-(3-methylphenyl)benzoic acid

- 4-Methoxybenzoic acid

- 4-Methylbenzoic acid

- 3-Methoxybenzoic acid

Uniqueness

5-Methoxy-3-(4-methylphenyl)benzoic acid is unique due to the specific positioning of the methoxy and methylphenyl groups on the benzoic acid core. This structural arrangement can result in distinct chemical and physical properties, such as solubility, reactivity, and biological activity, compared to its similar compounds. These unique properties make it a valuable compound for various research and industrial applications.

生物活性

5-Methoxy-3-(4-methylphenyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a para-methylphenyl substituent on a benzoic acid backbone. This structural configuration influences its biological activity through electronic and steric effects, enhancing its interaction with various biological targets.

Pharmacological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The compound may modulate the NF-κB signaling pathway, which is crucial in inflammatory responses.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .

3. Enzyme Inhibition

This compound has been reported to interact with specific enzymes, which may contribute to its pharmacological effects. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Molecular Targets : The compound may bind to receptors or enzymes implicated in inflammation and cancer pathways.

- Pathways Modulated : It is suggested that this compound can influence pathways such as MAPK and NF-κB, leading to altered gene expression and cellular responses .

Case Studies

Several studies have highlighted the efficacy of this compound:

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 5-Methoxy-3-(4-methylphenyl)benzoic acid, and how are they validated?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-methylphenyl group to the benzoic acid core. A documented route involves:

- Step 1: Methylation of 3-hydroxybenzoic acid using iodomethane in the presence of potassium carbonate (K₂CO₃) to form 3-methoxybenzoic acid.

- Step 2: Coupling with 4-methylbenzyl chloride under basic conditions (e.g., NaH in DMF) to attach the aryl group.

- Validation: Purity is confirmed by HPLC (≥98%, as in ) and structural elucidation via NMR (e.g., δ 3.76 ppm for methoxy groups, as in ) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (e.g., ≥98% as per ).

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions (e.g., aromatic protons at δ 6.96–7.29 ppm, ).

- Mass Spectrometry (MS): Validates molecular weight (e.g., MW 230.22 in ).

- Melting Point Analysis: Consistency with literature values ensures crystallinity .

Q. What safety protocols are essential for handling and storage?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid strong oxidizers (e.g., HNO₃, Cl₂) due to incompatibility risks ().

- Storage: Keep in airtight containers at 2–8°C, away from moisture and light. Degradation products (e.g., carbon oxides) may form under improper conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance solubility ( ).

- Temperature Control: Maintain 45–60°C to balance reaction rate and side-product formation ( ).

- Yield Monitoring: Track intermediates via TLC (Rf = 0.59 in hexane/EtOH, ) .

Q. How can researchers design assays to evaluate biological activity despite limited data?

Methodological Answer:

- Structural Analogs: Use related compounds (e.g., fluorinated benzoic acids in ) to infer potential antimicrobial/anti-inflammatory activity.

- In Vitro Assays: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 16 µg/mL).

- Enzyme Inhibition: Screen for COX-2 or MMP-9 inhibition via fluorometric assays .

Q. What computational approaches predict physicochemical properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solubility in n-octanol/water (logP ~2.8 predicted via ’s SMILES:

COc1ccc(cc1)c2cccc(c2)C(O)=O). - Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites (e.g., carboxylic acid group).

- ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How can contradictions in solubility or stability data be resolved?

Methodological Answer:

- Replicate Experiments: Compare solubility in DMSO (commonly used, ) vs. water (limited data in ).

- Accelerated Stability Studies: Expose the compound to heat (40°C/75% RH) and monitor degradation via HPLC.

- Cross-Reference Sources: Validate stability claims (e.g., ’s "stable under normal conditions") against TCI America’s guidelines () .

属性

IUPAC Name |

3-methoxy-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBCPSYRQOBTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688626 | |

| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-23-9 | |

| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。